molecular formula C10H14N2 B565983 (R)-4-(Piperidin-2-yl)pyridine CAS No. 1213554-31-4

(R)-4-(Piperidin-2-yl)pyridine

Cat. No. B565983
M. Wt: 162.236
InChI Key: WERCHVXXXMTJME-SNVBAGLBSA-N
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Description

“®-4-(Piperidin-2-yl)pyridine” is a chiral building block developed using patented technology . It is a type of piperidine derivative, which are among the most important synthetic fragments for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives, including “®-4-(Piperidin-2-yl)pyridine”, play a significant role in the pharmaceutical industry. Their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The empirical formula of “®-4-(Piperidin-2-yl)pyridine” is C10H14N2 . It has a molecular weight of 162.23 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“®-4-(Piperidin-2-yl)pyridine” is a liquid at room temperature . It has a CAS Number of 1061659-74-2 .

Scientific Research Applications

Antidepressant Potential

A study by Vacher et al. (1999) explored the antidepressant potential of derivatives of 2-pyridinemethylamine, related to (R)-4-(piperidin-2-yl)pyridine. They found that certain derivatives exhibited potent and orally active 5-HT1A agonist activity, with significant antidepressant potential, as demonstrated in rat models. This suggests the potential of (R)-4-(piperidin-2-yl)pyridine derivatives in developing novel antidepressants (Vacher et al., 1999).

Structural Analysis

Inglebert et al. (2013) conducted a study on 2-Amino-6-(piperidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile, which is structurally related to (R)-4-(piperidin-2-yl)pyridine. Their research provided insights into the molecular conformation, which is critical in understanding the interaction of these compounds with biological targets (Inglebert et al., 2013).

Intermediate in Drug Synthesis

Fussell et al. (2012) reported the synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, a medication used in cancer treatment. This highlights the role of piperidine derivatives in the synthesis of clinically significant drugs (Fussell et al., 2012).

Corrosion Inhibition

A study by Kaya et al. (2016) on the corrosion inhibition properties of certain piperidine derivatives showed that these compounds could be effective in preventing iron corrosion. This application is important in industries where metal preservation is crucial (Kaya et al., 2016).

Platelet Aggregation Inhibition

Research by Parlow et al. (2010) identified a piperazinyl glutamate pyridine as a potent P2Y12 antagonist. These compounds, related to (R)-4-(piperidin-2-yl)pyridine, were effective in inhibiting platelet aggregation, suggesting their potential in treating cardiovascular diseases (Parlow et al., 2010).

Synthesis of Chiral Catalysts

Tian et al. (2012) developed a method to synthesize chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, which could be used as stereoselective catalysts. This has implications for asymmetric synthesis in pharmaceutical and chemical industries (Tian et al., 2012).

Chemical Analysis Techniques

Hulme's (1955) study on the chromatography of pyridine and piperidine carboxylic acids provided valuable techniques for analyzing these compounds, which could be applied to (R)-4-(piperidin-2-yl)pyridine and its derivatives (Hulme, 1955).

Future Directions

Piperidine derivatives, including “®-4-(Piperidin-2-yl)pyridine”, continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new applications are potential future directions .

properties

IUPAC Name

4-[(2R)-piperidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h4-5,7-8,10,12H,1-3,6H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERCHVXXXMTJME-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(Piperidin-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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